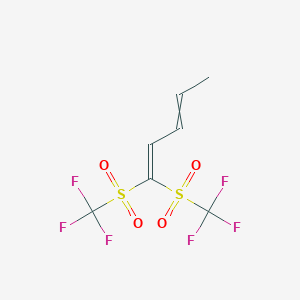
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene is a unique organosulfur compound characterized by the presence of two trifluoromethanesulfonyl groups attached to a penta-1,3-diene backbone. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene typically involves the reaction of penta-1,3-diene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl groups. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles such as amines, thiols, or halides, leading to the formation of various functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, pharmaceuticals, and materials science applications.
Mécanisme D'action
The mechanism by which 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene exerts its effects involves the activation of the penta-1,3-diene backbone through the electron-withdrawing trifluoromethanesulfonyl groups. This activation increases the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene can be compared with other similar compounds, such as:
1-(Bis-trifluoromethanesulfonyl-methyl)-2,3,4,5,6-pentafluoro-benzene: This compound also contains the trifluoromethanesulfonyl group and is used in similar applications, but its aromatic backbone provides different reactivity and stability profiles.
The uniqueness of this compound lies in its combination of the penta-1,3-diene backbone with the highly electron-withdrawing trifluoromethanesulfonyl groups, which imparts distinct reactivity and stability characteristics.
Propriétés
Numéro CAS |
58510-89-7 |
|---|---|
Formule moléculaire |
C7H6F6O4S2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
1,1-bis(trifluoromethylsulfonyl)penta-1,3-diene |
InChI |
InChI=1S/C7H6F6O4S2/c1-2-3-4-5(18(14,15)6(8,9)10)19(16,17)7(11,12)13/h2-4H,1H3 |
Clé InChI |
NQVCWAKRNXBIOI-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)

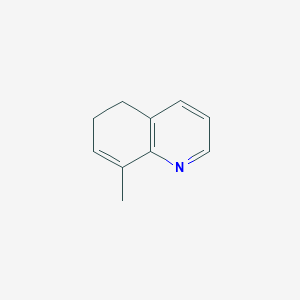
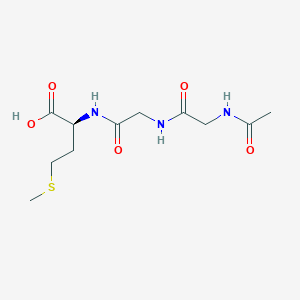
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)

![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
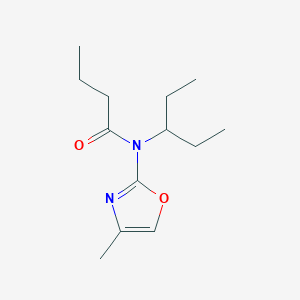
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
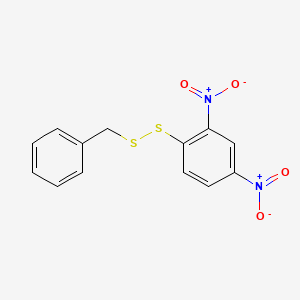
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
